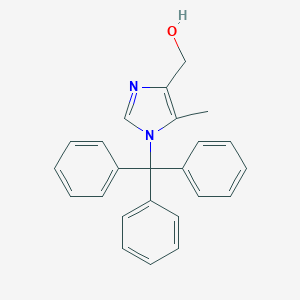

(5-Methyl-1-Tritylimidazol-4-yl)Methanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(5-methyl-1-tritylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O/c1-19-23(17-27)25-18-26(19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18,27H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSNQZVXFMLQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468352 | |

| Record name | (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106147-84-6 | |

| Record name | (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (5-Methyl-1-Tritylimidazol-4-yl)Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methyl-1-Tritylimidazol-4-yl)Methanol is a heterocyclic organic compound featuring a methyl and a trityl group attached to an imidazole (B134444) ring, which also bears a hydroxymethyl substituent. This molecule is recognized primarily as a drug intermediate, suggesting its role as a building block in the synthesis of more complex, pharmacologically active molecules. This technical guide provides a summary of its fundamental properties, drawing from available chemical supplier data. However, a comprehensive profile encompassing detailed experimental data, extensive biological activity, and specific applications in drug development remains largely undocumented in publicly accessible scientific literature.

Core Properties

Initial searches have identified key identifiers and basic characteristics of this compound.

Chemical and Physical Properties

A summary of the available quantitative data is presented in Table 1. It is important to note that much of the specific physical data, such as melting point, boiling point, and solubility, is not consistently reported across public sources.

Table 1: Summary of Basic Properties for this compound

| Property | Value | Source |

| CAS Number | 106147-84-6 | Chemical Supplier Catalogs |

| Molecular Formula | C₂₄H₂₂N₂O | Chemical Supplier Catalogs |

| Molecular Weight | ~354.45 g/mol | Calculated |

| Appearance | White powder | Chemical Supplier Catalogs |

| Purity | >97% to >98% | Chemical Supplier Catalogs |

| Moisture Content | Typically ≤0.5% | Chemical Supplier Catalogs |

| Impurity Levels | Typically ≤1.0% | Chemical Supplier Catalogs |

| Melting Point | Not consistently reported | - |

| Boiling Point | Not consistently reported | - |

| Solubility | Not reported | - |

| pKa | Not reported | - |

Synthesis and Experimental Protocols

A plausible, though unconfirmed, synthetic pathway could involve the following logical steps, as illustrated in the conceptual workflow below.

Caption: A conceptual workflow for the synthesis of this compound.

Analytical Characterization

While specific spectral data (NMR, IR, MS) for this compound is not publicly available, a standard analytical workflow for its characterization would include the following techniques.

Caption: A standard workflow for the analytical characterization of a synthesized compound.

Biological Activity and Signaling Pathways

There is a notable absence of publicly available information regarding the biological activity of this compound itself. Its designation as a "drug intermediate" strongly implies that it is used in the synthesis of other molecules that are being investigated for therapeutic purposes. The biological effects and any associated signaling pathways would be attributed to these final drug candidates rather than the intermediate itself.

The trityl group is often used as a protecting group in organic synthesis, which is typically removed in a later step. If the trityl group is present in a final active pharmaceutical ingredient, it would significantly increase the molecule's lipophilicity, which could influence its pharmacokinetic and pharmacodynamic properties.

Conclusion and Future Outlook

This compound is a chemical intermediate with established basic identifiers. However, for a compound to be fully characterized for use in research and drug development, a significant amount of detailed experimental data is required. The current lack of publicly available information on its specific physical properties, detailed synthesis and purification protocols, and biological activity presents a considerable knowledge gap.

Future research, likely to be found in forthcoming patents or scientific publications from entities that utilize this intermediate, will be necessary to build a more comprehensive understanding of this compound and its ultimate applications in the pharmaceutical industry. For researchers and scientists, direct inquiry with chemical suppliers for more detailed certificates of analysis or technical data sheets may yield more specific information than is currently available in the public domain.

Technical Guide: (5-Methyl-1-Tritylimidazol-4-yl)Methanol (CAS No. 106147-84-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methyl-1-Tritylimidazol-4-yl)methanol, with the Chemical Abstracts Service (CAS) number 106147-84-6, is a key heterocyclic organic compound.[1] Its primary significance in the pharmaceutical industry lies in its role as a crucial intermediate in the synthesis of Olmesartan Medoxomil, a widely used angiotensin II receptor antagonist for the treatment of hypertension. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and characterization, and its place within the broader synthesis pathway of Olmesartan Medoxomil.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in the table below. This information has been compiled from various chemical supplier technical data sheets.

| Property | Value | Source |

| CAS Number | 106147-84-6 | Sigma-Aldrich |

| Molecular Formula | C24H22N2O | Thoreauchem |

| Molecular Weight | 354.45 g/mol | Thoreauchem |

| Appearance | White to off-white crystalline powder | MedChemExpress |

| Purity | ≥98% | Thoreauchem |

| Melting Point | 163-167 °C | MedChemExpress |

| Solubility | Soluble in methanol (B129727) and chloroform | Sigma-Aldrich |

| Storage Temperature | 2-8 °C | Chemicalbridge |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of this compound. These protocols are based on methodologies described in the synthesis of Olmesartan Medoxomil.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the protection of a commercially available imidazole (B134444) derivative, followed by formylation and subsequent reduction.

Step 1: Tritylation of 4-Methyl-5-hydroxymethylimidazole

-

To a solution of 4-methyl-5-hydroxymethylimidazole hydrochloride in a suitable solvent such as dimethylformamide (DMF), add a base, for example, triethylamine, to neutralize the hydrochloride.

-

Add trityl chloride portion-wise to the solution at room temperature.

-

Stir the reaction mixture at ambient temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate (B1210297).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tritylated intermediate.

Step 2: Oxidation to 1-Trityl-4-formyl-5-methylimidazole

-

Dissolve the crude product from Step 1 in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add an oxidizing agent, for example, manganese dioxide (MnO2), to the solution.

-

Stir the mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Wash the celite pad with DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

Step 3: Reduction to this compound

-

Dissolve the crude 1-Trityl-4-formyl-5-methylimidazole in a solvent mixture, typically methanol and tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a reducing agent, such as sodium borohydride, portion-wise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench it by the slow addition of water.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the methyl, methylene, imidazole, and trityl protons.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display resonances for all unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

-

The IR spectrum, typically recorded as a KBr pellet or a thin film, will exhibit a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic peaks for C-H, C=N, and C-O bonds will also be present.

Mass Spectrometry (MS)

-

Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M+H]⁺, confirming the molecular weight of the compound.

Signaling Pathways and Logical Relationships

As a key intermediate, this compound does not directly participate in a biological signaling pathway. However, its role in the chemical synthesis of Olmesartan Medoxomil can be represented as a logical workflow.

Caption: Synthetic pathway to Olmesartan Medoxomil highlighting the role of this compound.

The following diagram illustrates a typical experimental workflow for the synthesis and purification of the target compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to (5-Methyl-1-Tritylimidazol-4-yl)Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol, a key intermediate in the development of various active pharmaceutical ingredients.

Chemical Structure and Properties

This compound is a substituted imidazole (B134444) derivative characterized by a methyl group at the 5-position, a trityl group protecting the nitrogen at the 1-position, and a methanol (B129727) group at the 4-position of the imidazole ring. The bulky trityl group provides steric hindrance and influences the molecule's reactivity and solubility.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| IUPAC Name | (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol |

| CAS Number | 106147-84-6[1] |

| Molecular Formula | C₂₄H₂₂N₂O |

| Molecular Weight | 354.45 g/mol |

| Appearance | White to off-white powder |

| SMILES | CC1=C(CO)N=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

| Melting Point | Not explicitly available in public sources. The related compound, [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-yl]methanol, has a melting point of 192-193°C.[2] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons (trityl group): Multiplets in the range of δ 7.0-7.5 ppm. - Imidazole proton: A singlet around δ 7.5-8.0 ppm. - Methylene protons (-CH₂OH): A singlet or doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. - Methyl protons (-CH₃): A singlet around δ 2.0-2.5 ppm. - Hydroxyl proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | - Aromatic carbons (trityl group): Multiple signals between δ 125-145 ppm. - Imidazole carbons: Signals in the range of δ 120-150 ppm. - Trityl quaternary carbon: A signal around δ 70-80 ppm. - Methylene carbon (-CH₂OH): A signal around δ 55-65 ppm. - Methyl carbon (-CH₃): A signal around δ 10-15 ppm. |

| IR (Infrared) Spectroscopy | - O-H stretch (alcohol): A broad band around 3200-3600 cm⁻¹. - C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹. - C=C and C=N stretch (aromatic and imidazole rings): Peaks in the region of 1450-1600 cm⁻¹. - C-O stretch (alcohol): A strong band around 1000-1200 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): Expected at m/z = 354.1732. - Major Fragmentation Ion: A prominent peak at m/z = 243, corresponding to the stable trityl cation [C(C₆H₅)₃]⁺. |

Synthesis

The synthesis of this compound is a two-step process starting from 4-methylimidazole (B133652). The first step is the hydroxymethylation of 4-methylimidazole to form the precursor, (5-Methyl-1H-imidazol-4-yl)methanol. The second step involves the protection of the imidazole nitrogen with a trityl group.

References

(5-Methyl-1-Tritylimidazol-4-yl)Methanol: A Technical Review for Drug Development Professionals

An In-depth Guide to the Synthesis, Properties, and Potential Applications of a Key Pharmaceutical Intermediate

Introduction

(5-Methyl-1-Tritylimidazol-4-yl)Methanol (CAS No. 106147-84-6) is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a bulky trityl (triphenylmethyl) protecting group on the imidazole (B134444) ring provides steric hindrance and modulates the compound's reactivity, making it a valuable building block in multi-step organic syntheses. The imidazole moiety itself is a common feature in numerous biologically active molecules, including antifungal agents and anticancer drugs. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its potential applications in drug discovery and development, particularly in the context of oncology.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 106147-84-6 |

| Molecular Formula | C₂₄H₂₂N₂O |

| Molecular Weight | 354.45 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically >98% |

| Storage Conditions | Store in a cool, dry place, away from light |

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process commencing from commercially available 4-methylimidazole (B133652). The first step involves the hydroxymethylation of 4-methylimidazole to produce the key precursor, 4(5)-hydroxymethyl-5(4)-methylimidazole (MHI). The second step is the N-tritylation of MHI to yield the final product.

Step 1: Synthesis of 4(5)-Hydroxymethyl-5(4)-methylimidazole (MHI)

A patented method for the synthesis of MHI involves the reaction of 4-methylimidazole with formaldehyde (B43269) in an aqueous solution.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 4-methylimidazole (1.0 mole) in a concentrated aqueous sodium chloride solution.

-

Add a strong inorganic base, such as sodium hydroxide (B78521) (0.15 to 0.30 equivalents per mole of 4-methylimidazole), to the solution to act as a catalyst.

-

To this mixture, add formaldehyde (1.05 to 1.1 moles) or an equivalent amount of paraformaldehyde.

-

Maintain the reaction temperature between 20°C and 60°C and stir until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and neutralize it with concentrated hydrochloric acid to a pH of 8.5-8.9. This will cause the MHI free base to precipitate.

-

Isolate the precipitated MHI by filtration and wash the solid with cold water or acetone.

-

Dry the product under vacuum to yield 4(5)-hydroxymethyl-5(4)-methylimidazole.

Step 2: Synthesis of this compound

The final step involves the protection of the imidazole nitrogen with a trityl group. This is a standard procedure for protecting imidazoles in multi-step syntheses.

Experimental Protocol:

-

Suspend 4(5)-hydroxymethyl-5(4)-methylimidazole (1.0 mole) in an inert solvent such as anhydrous dichloromethane (B109758) or N,N-dimethylformamide.

-

Add a base, such as triethylamine (B128534) or diisopropylethylamine (1.1 to 1.5 moles), to the suspension and stir until a clear solution is obtained.

-

Cool the solution in an ice bath and add trityl chloride (1.0 to 1.1 moles) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.

-

Once the reaction is complete, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Applications in Drug Discovery and Development

The imidazole nucleus is a well-established pharmacophore in medicinal chemistry. Imidazole-based compounds have been successfully developed as inhibitors of key enzymes in various disease-related signaling pathways. The trityl group in this compound serves as a protecting group, allowing for selective modification of other parts of the molecule. This intermediate is particularly valuable in the synthesis of compounds targeting cancer-related pathways.

Potential as a Precursor for Kinase Inhibitors

Many imidazole-containing molecules have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, derivatives of imidazole have been shown to target receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are key players in tumor growth, proliferation, and angiogenesis. The general structure of this compound provides a scaffold that can be further elaborated to design selective kinase inhibitors.

The diagram below illustrates a generalized experimental workflow for utilizing this compound in the synthesis of a library of potential kinase inhibitors for screening.

Role in Targeting Other Cancer-Related Pathways

Beyond kinase inhibition, imidazole derivatives have shown promise in targeting other critical cellular processes in cancer. These include the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest, and the inhibition of histone deacetylases (HDACs), enzymes that play a key role in the epigenetic regulation of gene expression. The versatile nature of the imidazole scaffold allows for the design of molecules that can interact with these diverse targets.

The following diagram illustrates the logical relationship of how imidazole-based compounds, potentially synthesized from the title compound, can interfere with multiple cancer signaling pathways.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex imidazole-containing molecules with potential therapeutic applications. Its role as a protected intermediate allows for precise chemical manipulations, making it highly relevant for the development of novel drug candidates, particularly in the field of oncology. The established synthetic routes to this compound, coupled with the broad biological activities of imidazole derivatives, underscore its importance for researchers and scientists in the pharmaceutical industry. Further exploration of derivatives synthesized from this intermediate is warranted to uncover new and potent therapeutic agents.

An In-depth Technical Guide on (5-Methyl-1-Tritylimidazol-4-yl)Methanol: A Synthetic Intermediate for Biologically Active Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (5-Methyl-1-Tritylimidazol-4-yl)Methanol, focusing on its role as a key intermediate in the synthesis of pharmacologically active molecules. Due to its nature as a precursor, this document will also explore the potential mechanism of action of compounds derived from this molecule, drawing on published data for structurally related imidazole-based inhibitors.

Core Concepts: A Protected Building Block

This compound is primarily utilized in medicinal chemistry as a protected form of (5-Methyl-1H-imidazol-4-yl)methanol. The trityl (triphenylmethyl) group serves as a bulky, acid-labile protecting group for the imidazole (B134444) nitrogen. This protection is crucial for preventing unwanted side reactions at the imidazole ring during multi-step organic syntheses. The trityl group's key feature is its stability under basic and neutral conditions, allowing for chemical modifications at other parts of the molecule, while being easily removable under mild acidic conditions.[1]

Synthetic Utility and Experimental Protocols

The primary "action" of this compound is in chemical synthesis. A critical step in its use is the deprotection of the trityl group to reveal the reactive imidazole nitrogen, which can then be used to build more complex molecules.

Experimental Protocol: Deprotection of the Trityl Group

A general protocol for the acidic removal of the N-trityl group from an imidazole derivative is as follows:

| Step | Procedure |

| 1. Dissolution | The N-trityl imidazole derivative is dissolved in a suitable organic solvent, such as dichloromethane (B109758) (DCM). |

| 2. Acidification | A solution of trifluoroacetic acid (TFA) in DCM (typically 1-5% v/v) or 80% aqueous acetic acid is added to the reaction mixture.[1] |

| 3. Reaction | The reaction is stirred at room temperature. |

| 4. Monitoring | The progress of the deprotection is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[1] |

| 5. Work-up | Upon completion, the reaction is quenched with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and the solvent is removed under reduced pressure to yield the deprotected imidazole compound. |

This deprotection step is fundamental to the utility of this compound as a drug intermediate.[2]

Caption: Synthetic workflow illustrating the deprotection of this compound.

Hypothetical Mechanism of Action for a Derivative: NHE-1 Inhibition

While this compound itself is not biologically active, the deprotected (5-Methyl-1H-imidazol-4-yl) core can be elaborated into potent inhibitors of various biological targets. A notable example from the literature involves the synthesis of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs, which have been identified as highly potent and selective inhibitors of the Sodium-Hydrogen Exchanger-1 (NHE-1).[3][4]

NHE-1 is an integral membrane protein that regulates intracellular pH (pHi) and cell volume by exchanging one intracellular H⁺ for one extracellular Na⁺.[5] In pathological conditions such as cancer and ischemia, NHE-1 activity is often upregulated.[6] Inhibition of NHE-1 can lead to intracellular acidification and a reduction in sodium overload, which in turn can induce apoptosis in cancer cells and protect against ischemia-reperfusion injury.[4][5]

Quantitative Data for a Representative NHE-1 Inhibitor Derivative

The following table summarizes the in vitro potency and in vivo pharmacokinetic data for a highly potent NHE-1 inhibitor derived from a related imidazole-based scaffold.

| Compound | Target | IC₅₀ (µM) | Selectivity (NHE-2/NHE-1) | Oral Bioavailability (Rat) | Plasma Half-life (Rat) |

| Analog 9t | NHE-1 | 0.0065 | 1400 | 52% | 1.5 h |

Data sourced from a study on 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs.

Signaling Pathway of NHE-1 Inhibition

The following diagram illustrates the proposed mechanism of action for an imidazole-based NHE-1 inhibitor.

Caption: Proposed mechanism of NHE-1 inhibition by a derivative compound.

By blocking the NHE-1 transporter, the inhibitor prevents the efflux of protons (H⁺) and the influx of sodium (Na⁺). This leads to a decrease in intracellular pH (acidification), which can trigger programmed cell death (apoptosis), a desirable outcome in cancer therapy.[6]

Conclusion

This compound is a valuable synthetic intermediate whose utility lies in the facile introduction of a protected 5-methyl-imidazol-4-yl-methanol moiety into a target molecule. The trityl protecting group allows for versatile chemical manipulations before its selective removal. While the compound itself is not biologically active, it serves as a key building block for the synthesis of potent molecules, such as the described NHE-1 inhibitors. The exploration of derivatives synthesized from this intermediate continues to be a promising avenue for the discovery of novel therapeutics targeting a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Biomedical Papers: A minireview on NHE1 inhibitors. A rediscovered hope in oncohematology [biomed.papers.upol.cz]

- 5. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: (5-Methyl-1-Tritylimidazol-4-yl)Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight of (5-Methyl-1-Tritylimidazol-4-yl)Methanol, a compound of interest in various research and development applications.

Molecular Weight and Composition

This compound has a molecular weight of 354.17 g/mol .[1] Its chemical formula is C24H22N2O.[1] The molecular weight is a critical parameter in experimental design, substance quantification, and formulation development. The table below details the elemental composition and contribution of each element to the overall molecular weight.

| Element | Symbol | Atomic Number | Number of Atoms | Atomic Mass (amu) | Molar Mass ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 6 | 24 | 12.011 | 12.011 | 288.264 |

| Hydrogen | H | 1 | 22 | 1.008 | 1.008 | 22.176 |

| Nitrogen | N | 7 | 2 | 14.007 | 14.007 | 28.014 |

| Oxygen | O | 8 | 1 | 15.999 | 15.999 | 15.999 |

| Total | 49 | 354.453 |

Note: The slight discrepancy between the sum of the elemental contributions and the cited molecular weight can be attributed to rounding of atomic masses.

Experimental Protocols

The determination of a compound's molecular weight is a fundamental analytical procedure. High-resolution mass spectrometry (HRMS) is a commonly employed technique for the precise determination of molecular weights.

Methodology for High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, minimizing fragmentation and preserving the molecular ion.

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. These instruments are capable of measuring mass-to-charge ratios (m/z) with high accuracy and precision.

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The spectrum is analyzed to identify the peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺, for example). The precise m/z of this peak is used to calculate the neutral molecular weight of the compound.

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship between the compound and its elemental constituents, which collectively determine its molecular weight.

Caption: Elemental contribution to the molecular weight.

References

In-Depth Technical Guide to (5-Methyl-1-Tritylimidazol-4-yl)Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of (5-Methyl-1-Tritylimidazol-4-yl)Methanol, a key intermediate in pharmaceutical synthesis. The document details available physicochemical data, outlines experimental protocols for its characterization, and presents a relevant synthetic workflow.

Core Physical and Chemical Properties

This compound, with the CAS number 106147-84-6, is a substituted imidazole (B134444) derivative. Its structural formula is C₂₄H₂₂N₂O. The presence of a bulky trityl (triphenylmethyl) protecting group on the imidazole ring significantly influences its physical properties, rendering it a stable, solid compound at room temperature.

Data Summary

| Property | Value | Notes |

| Chemical Name | This compound | |

| CAS Number | 106147-84-6 | |

| Molecular Formula | C₂₄H₂₂N₂O | |

| Molecular Weight | 354.45 g/mol | |

| Appearance | Expected to be a solid | Based on related compounds |

| Melting Point | Not specified | A related isomer melts at 192-193°C[1] |

| Boiling Point | Not specified | Data not available |

| Solubility | Not specified | Data not available |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of this compound are outlined below. These protocols are standard procedures for the characterization of organic compounds.

Melting Point Determination

The melting point of a solid organic compound can be determined with high precision using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The sample is heated at a controlled rate. A preliminary, rapid heating can be performed to determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2°C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2°C).

Solubility Assessment

The solubility of this compound in various solvents can be determined using the equilibrium solubility method.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration.

-

Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is then expressed in units of mass per volume (e.g., mg/mL).

Synthetic Workflow: Role as a Pharmaceutical Intermediate

This compound and its analogs are valuable intermediates in the synthesis of complex pharmaceutical compounds, particularly angiotensin II receptor antagonists like Losartan. The trityl group serves as a protecting group for the imidazole nitrogen, while the methanol (B129727) group provides a handle for further chemical modifications.

The following diagram illustrates a generalized synthetic workflow where a trityl-protected imidazole methanol derivative is a key starting material in the synthesis of a biphenyl (B1667301) tetrazole compound, a common structural motif in "sartan" drugs.

Caption: Generalized synthetic pathway for an angiotensin II receptor antagonist.

This workflow highlights the critical role of this compound as a building block. The initial oxidation of the methanol group to an aldehyde allows for the subsequent coupling reaction to form the biphenyl core of the final drug molecule. The trityl group protects the imidazole nitrogen throughout these synthetic steps and is removed in the final stages to yield the active pharmaceutical ingredient.

References

Scientific Context of (5-Methyl-1-Tritylimidazol-4-yl)Methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(5-Methyl-1-Tritylimidazol-4-yl)Methanol , registered under CAS number 106147-84-6, is a heterocyclic organic compound belonging to the N-tritylated imidazole (B134444) family. The presence of a bulky trityl (triphenylmethyl) group at the N1 position of the imidazole ring provides steric hindrance, which can be strategically utilized in organic synthesis to direct reactions to other positions of the imidazole core. This protective group also enhances the lipophilicity of the molecule. The methyl and methanol (B129727) substituents at the C5 and C4 positions, respectively, offer further sites for chemical modification, making it a potentially valuable intermediate in medicinal chemistry.

General Synthesis Principles

The synthesis of N-tritylated imidazoles, such as this compound, generally involves the protection of the imidazole nitrogen with a trityl group. This is typically achieved by reacting the corresponding unprotected imidazole with a trityl halide (e.g., trityl chloride) in the presence of a base.

A plausible synthetic approach for this compound would likely start from 4-hydroxymethyl-5-methylimidazole. This precursor would be reacted with trityl chloride in an appropriate solvent with a suitable base to yield the desired product.

Disclaimer: Detailed experimental protocols for the synthesis of this compound and quantitative data regarding its biological activity are not available in the reviewed scientific literature and patent databases. The following sections provide a generalized context based on related imidazole derivatives.

Potential Areas of Investigation

Given the established biological activities of imidazole derivatives, this compound could be investigated for several therapeutic applications.

Anticancer Activity

Numerous imidazole-based compounds have been reported to exhibit potent anticancer activity through various mechanisms, including:

-

Enzyme Inhibition: Targeting kinases, which are crucial for cell signaling and proliferation.

-

Microtubule Disruption: Interfering with the dynamics of microtubule formation, leading to cell cycle arrest and apoptosis.

-

DNA Intercalation: Binding to DNA and disrupting its replication and transcription.

The trityl group in this compound could potentially enhance its cellular uptake and interaction with hydrophobic pockets in target proteins.

Antimicrobial Activity

The imidazole core is a well-known pharmacophore in antifungal and antibacterial agents. The mechanism of action often involves the inhibition of key enzymes in microbial metabolic pathways.

Experimental Protocols for Imidazole Derivatives (General)

While a specific protocol for this compound is unavailable, the following represents a general procedure for the synthesis and biological evaluation of related imidazole compounds.

General Synthesis of N-Trityl Imidazole Derivatives:

-

Dissolution: The starting imidazole derivative is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or dimethylformamide).

-

Basification: A base (e.g., triethylamine, diisopropylethylamine, or sodium hydride) is added to the solution to deprotonate the imidazole nitrogen.

-

Tritylation: Trityl chloride is added portion-wise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over a drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

General Protocol for In Vitro Anticancer Activity Screening (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Data Presentation

As no specific quantitative data for this compound was found, a data table cannot be generated. Should such data become available, it would be presented as follows:

Table 1: Hypothetical Biological Activity of this compound

| Assay Type | Cell Line / Organism | Metric | Value |

| Anticancer Activity | MCF-7 (Breast Cancer) | IC50 | X µM |

| Anticancer Activity | HCT116 (Colon Cancer) | IC50 | Y µM |

| Antibacterial Activity | E. coli | MIC | Z µg/mL |

| Antifungal Activity | C. albicans | MIC | A µg/mL |

Visualization of Potential Mechanisms

Without knowledge of a specific biological pathway affected by this compound, a relevant signaling pathway diagram cannot be created. However, a generalized workflow for its potential investigation in an anticancer context is presented below.

Caption: Generalized workflow for the synthesis, screening, and mechanistic study of a novel compound.

An In-depth Technical Guide on (5-Methyl-1-Tritylimidazol-4-yl)Methanol: Properties and Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of (5-Methyl-1-Tritylimidazol-4-yl)Methanol, a key intermediate in the synthesis of various active pharmaceutical ingredients. Due to the compound's role as a precursor, publicly available data on its specific physicochemical properties, such as solubility, are limited. This guide, therefore, focuses on providing robust, detailed experimental protocols for determining solubility, alongside a representative synthesis workflow, to empower researchers in their drug development endeavors.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents. The confidential nature of data for such drug intermediates often limits its public availability.

To address this, the following section provides a detailed, industry-standard experimental protocol for determining the solubility of a compound like this compound.

Experimental Protocol: Solubility Determination using the Shake-Flask Method

The Shake-Flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is achieved between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured, representing its solubility.

Apparatus and Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (B87167) (DMSO))

-

Volumetric flasks

-

Stoppered glass flasks or vials (e.g., scintillation vials)[1]

-

Thermostatic shaker or incubator with agitation capabilities

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a stoppered flask containing a known volume of the desired solvent. The excess solid should be visually apparent throughout the experiment.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[2] Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Separation:

-

Once equilibrium is reached, allow the suspensions to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.[4]

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

-

Quantification of Dissolved Compound:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.[5]

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Data Presentation:

The determined solubility data should be presented in a clear and structured table as shown below.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| DMSO | 25 | Data to be determined | Data to be determined |

Synthesis Workflow

While a specific, detailed synthesis protocol for this compound is not publicly available, a general and representative workflow for the synthesis of N-trityl-imidazoles can be constructed based on established chemical principles found in patent literature.[6][7] This process typically involves the protection of the imidazole (B134444) nitrogen with a trityl group.

Signaling Pathways and Logical Relationships

Currently, there is no publicly available information detailing the involvement of this compound in specific signaling pathways. As a synthetic intermediate, its primary role is in the construction of more complex, biologically active molecules. The biological activity of the final products would determine their interaction with cellular signaling pathways.

This guide provides a foundational understanding of this compound, focusing on practical methodologies for its characterization and a conceptual framework for its synthesis. Researchers are encouraged to use the provided protocols to generate specific data for their unique applications.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. pharmaguru.co [pharmaguru.co]

- 6. US3767668A - Process for the production of n-trityl-imidazoles - Google Patents [patents.google.com]

- 7. US3872095A - N-trityl-imidazoles and their production - Google Patents [patents.google.com]

Synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol, a key intermediate in the development of various active pharmaceutical ingredients. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant chemical data.

Introduction

This compound, with the CAS Number 106147-84-6, is a crucial building block in medicinal chemistry. The trityl group serves as a bulky protecting group for the imidazole (B134444) nitrogen, which allows for selective reactions at other positions of the molecule. The hydroxymethyl group at the 4-position provides a handle for further functionalization, making this compound a versatile intermediate in the synthesis of complex therapeutic agents.

This guide details a common and effective two-step synthesis approach, beginning with the preparation of the precursor, 4-(hydroxymethyl)-5-methylimidazole, followed by its N-tritylation.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the core imidazole alcohol, 4-(hydroxymethyl)-5-methylimidazole. The second step is the protection of the imidazole nitrogen with a trityl group.

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Ethyl 5-methyl-1H-imidazole-4-carboxylate | C7H10N2O2 | 154.17 | - | 20968-98-3 |

| 4-(Hydroxymethyl)-5-methylimidazole | C5H8N2O | 112.13 | - | 38993-84-9 |

| Trityl Chloride | C19H15Cl | 278.78 | White to yellowish crystalline powder | 76-83-5 |

| This compound | C24H22N2O | 354.45 | White powder[1] | 106147-84-6[1] |

Table 2: Reaction Parameters and Yields (Representative)

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| 1 | Reduction | Lithium aluminum hydride | Tetrahydrofuran (B95107) | 0 to Room Temp. | 1-3 h | 80-90 |

| 2 | N-Tritylation | Trityl chloride, Triethylamine (B128534) | N,N-Dimethylformamide | Room Temp. | 12-24 h | 70-85 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 4-(Hydroxymethyl)-5-methylimidazole

This procedure describes the reduction of ethyl 5-methyl-1H-imidazole-4-carboxylate to 4-(hydroxymethyl)-5-methylimidazole.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of 4-(Hydroxymethyl)-5-methylimidazole.

Materials:

-

Ethyl 5-methyl-1H-imidazole-4-carboxylate

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297)

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 5-methyl-1H-imidazole-4-carboxylate (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add lithium aluminum hydride (1.5 - 2.0 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water (x mL per x g of LiAlH4), followed by 15% aqueous sodium hydroxide (x mL per x g of LiAlH4), and finally water again (3x mL per x g of LiAlH4).

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with additional THF.

-

Combine the filtrates and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 4-(hydroxymethyl)-5-methylimidazole by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate).

-

Combine the fractions containing the pure product and evaporate the solvent to obtain 4-(hydroxymethyl)-5-methylimidazole as a solid.

Step 2: Synthesis of this compound

This procedure details the N-tritylation of 4-(hydroxymethyl)-5-methylimidazole.

Workflow Diagram:

Caption: Experimental workflow for the N-tritylation reaction.

Materials:

-

4-(Hydroxymethyl)-5-methylimidazole

-

Trityl chloride (TrCl)

-

Triethylamine (TEA)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry round-bottom flask, dissolve 4-(hydroxymethyl)-5-methylimidazole (1 equivalent) in anhydrous DMF.

-

Add triethylamine (1.1 - 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Add trityl chloride (1.05 - 1.2 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the reaction mixture into a beaker of ice-water and stir until a precipitate forms.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Collect the pure product and dry under vacuum to obtain this compound as a white powder.[1]

Conclusion

The synthesis of this compound is a straightforward process that can be accomplished in two main steps with good overall yields. The presented protocols, based on established chemical transformations, provide a reliable method for obtaining this valuable intermediate for drug discovery and development programs. Careful execution of the experimental procedures and appropriate purification techniques are essential for achieving high purity of the final product.

References

An In-depth Technical Guide to the Synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol, a valuable intermediate in pharmaceutical research and drug development. While the formal discovery and detailed characterization of this specific compound are not extensively documented in peer-reviewed literature, its synthesis can be reliably achieved through a two-step process involving the preparation of a key precursor, (5-Methyl-1H-imidazol-4-yl)methanol, followed by the introduction of a trityl protecting group. This guide outlines detailed experimental protocols for this synthetic pathway, presents known quantitative data in a structured format, and includes visualizations to clarify the experimental workflow and chemical transformations.

Physicochemical and Characterization Data

This section summarizes the available quantitative data for the key compounds involved in the synthesis of this compound.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| (5-Methyl-1H-imidazol-4-yl)methanol | 29636-87-1 | C₅H₈N₂O | 112.13 | 129-132 |

| This compound | 106147-84-6 | C₂₄H₂₂N₂O | 354.45 | Not available |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data |

| ¹H NMR | Spectrum available from commercial suppliers. |

Experimental Protocols

The synthesis of this compound is presented as a two-stage process. The first stage details the synthesis of the unprotected imidazole (B134444) precursor, followed by the N-tritylation to yield the final product.

Stage 1: Synthesis of (5-Methyl-1H-imidazol-4-yl)methanol

This procedure is adapted from established methods for the hydroxymethylation of imidazoles.

Materials:

-

4-Methylimidazole

-

Paraformaldehyde

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium chloride (NaCl)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Isopropanol

-

Cyclohexane

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 72 g of NaCl in 292 ml of water.

-

Add 200 g of 4-methylimidazole, followed by the cautious addition of 14 g of NaOH, while maintaining the temperature between 30-35 °C.

-

Cool the resulting emulsion and gradually add 80 g of paraformaldehyde, ensuring the temperature is kept between 35-40 °C. The emulsion should clarify during this addition.

-

After the addition is complete, cool the reaction mixture to 30 °C and stir for 43 hours.

-

Neutralize the mixture to a pH of 8.6-8.7 by the slow addition of concentrated aqueous HCl, while maintaining the temperature at 25-30 °C through cooling.

-

Filter the resulting precipitate and wash with cold deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent system such as isopropanol/cyclohexane to yield (5-Methyl-1H-imidazol-4-yl)methanol as a white powder.

Stage 2: Synthesis of this compound (N-Tritylation)

This protocol describes a general method for the N-tritylation of imidazole derivatives.

Materials:

-

(5-Methyl-1H-imidazol-4-yl)methanol

-

Trityl chloride (TrCl)

-

Triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA)

-

Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (B1210297)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (5-Methyl-1H-imidazol-4-yl)methanol (1.0 equivalent) in anhydrous DMF or DCM.

-

Add triethylamine or DIPEA (1.1-1.5 equivalents) to the solution and stir.

-

Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow for organic synthesis.

An In-depth Technical Guide to Trityl Protecting Groups in Imidazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the trityl (triphenylmethyl) protecting group for the imidazole (B134444) functional group, a crucial strategy in the synthesis of complex organic molecules, particularly in medicinal chemistry and peptide synthesis. The unique characteristics of the trityl group, including its steric bulk and acid lability, make it an invaluable tool for the selective protection of the imidazole nitrogen in histidine and other imidazole-containing compounds.[1]

Core Concepts of N-Trityl Protection

The trityl group is a widely utilized protecting group for the imidazole ring due to its distinct chemical properties that enable strategic manipulation in multi-step syntheses.[1] Key features include:

-

Acid Lability: The N-trityl bond is highly susceptible to cleavage under acidic conditions.[1][2] This allows for deprotection with reagents like trifluoroacetic acid (TFA) or acetic acid, often in dichloromethane (B109758) (DCM).[1][2] The stability of the resulting trityl cation is the driving force for this facile cleavage.[1]

-

Stability in Basic and Neutral Conditions: The trityl group is robust under basic and neutral conditions, rendering it orthogonal to many other protecting groups used in organic synthesis.[1][3] This stability permits the selective deprotection of other functional groups within a molecule without affecting the N-trityl protected imidazole.[1][3]

-

Steric Hindrance: The three bulky phenyl rings provide significant steric hindrance around the protected nitrogen atom.[1] This steric bulk can influence the reactivity of the imidazole ring and adjacent functional groups.[1] In peptide synthesis, trityl protection can effectively inhibit racemization, especially in histidine-containing peptides.[4]

Variations of the Trityl Group and Their Reactivity

The electronic nature of substituents on the phenyl rings of the trityl group significantly influences the stability of the corresponding trityl cation and, consequently, the ease of deprotection. Electron-donating groups enhance the rate of acid-catalyzed cleavage.

| Protecting Group | Abbreviation | Relative Rate of Acid-Catalyzed Cleavage (Qualitative) | Common Deprotection Conditions |

| Trityl | Trt | 1 (Reference) | 80% Acetic Acid; 1-5% TFA in DCM[1] |

| 4-Methoxytrityl | MMT | ~10x faster than Trt | 1% TFA in DCM; 80% Acetic Acid (faster than Trt)[1] |

| 4,4'-Dimethoxytrityl | DMT | ~100x faster than Trt | 0.5-1% TFA or Dichloroacetic Acid (DCA) in DCM[1] |

Note: The relative rates are approximate and can vary depending on the substrate and specific reaction conditions.[1]

Experimental Protocols

Protection of Imidazole with Trityl Chloride (Tritylation)

This protocol describes a general procedure for the N-tritylation of imidazole.

Materials:

-

Imidazole

-

Trityl chloride (TrCl)

-

Triethylamine (B128534) (Et3N) or N,N-diisopropylethylamine (DIPEA)

-

Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve imidazole (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Add triethylamine or DIPEA (1.1-1.5 eq) to the solution and stir.[1]

-

Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.[1]

-

Stir the reaction mixture at room temperature for 12-24 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, quench the reaction by adding deionized water.[1]

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[5]

-

Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole.[1]

A specific literature procedure reports a yield of 83% for the synthesis of 1-tritylimidazole using sodium hydride as the base in DMF.[5] Another example for the synthesis of methyl 1-trityl-1H-imidazole-4-carboxylate using triethylamine in DMF reports a 100% yield.[6]

Deprotection of N-Trityl Imidazole (Detritylation)

This protocol outlines the removal of the trityl group under acidic conditions.

Materials:

-

N-trityl imidazole derivative

-

Trifluoroacetic acid (TFA) or Acetic Acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the N-trityl imidazole derivative in DCM.[1]

-

Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.[1]

-

Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.[1]

-

Once the reaction is complete, carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.[1]

-

Separate the organic layer and wash it with deionized water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the deprotected imidazole.

Visualizing the Chemistry: Diagrams and Workflows

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving trityl protection of imidazole.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. US3872095A - N-trityl-imidazoles and their production - Google Patents [patents.google.com]

- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 5. Synthesis routes of 1-Tritylimidazole [benchchem.com]

- 6. Methyl 1-trityl-1H-iMidazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

Spectroscopic data for (5-Methyl-1-Tritylimidazol-4-yl)Methanol

A Technical Guide to the Spectroscopic Profile of (5-Methyl-1-Tritylimidazol-4-yl)Methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific, publicly available experimental spectroscopic data for this compound is limited. This guide provides a detailed, predicted spectroscopic profile based on the analysis of its structural components and data from analogous compounds. The information herein is intended to serve as a reference for researchers and to guide the spectral analysis of this compound.

Introduction

This compound is a chemical intermediate of interest in synthetic and medicinal chemistry. Its structure combines a bulky, lipophilic trityl protecting group with a functionalized methylimidazole core, making it a versatile building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is crucial for confirming its identity and purity. This document outlines the predicted spectroscopic data for this compound and provides hypothetical experimental protocols for acquiring this data.

Molecular Structure and Predicted Spectroscopic Data

The key structural features of this compound that dictate its spectroscopic properties are the trityl group (three phenyl rings attached to a single carbon), the substituted imidazole (B134444) ring, a methyl group, and a primary alcohol (methanol) moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.10 - 7.40 | Multiplet | 15H | Aromatic protons of the trityl group |

| ~ 7.50 | Singlet | 1H | Imidazole ring proton (C2-H) |

| ~ 4.50 | Singlet | 2H | Methylene (B1212753) protons (-CH₂OH) |

| ~ 2.20 | Singlet | 3H | Methyl protons (-CH₃) |

| ~ 1.80 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142.0 | Quaternary aromatic carbons of the trityl group |

| ~ 138.0 | Imidazole ring carbon (C2) |

| ~ 135.0 | Imidazole ring carbon (C5) |

| ~ 129.5 | Aromatic carbons of the trityl group |

| ~ 128.0 | Aromatic carbons of the trityl group |

| ~ 127.5 | Aromatic carbons of the trityl group |

| ~ 125.0 | Imidazole ring carbon (C4) |

| ~ 75.0 | Quaternary carbon of the trityl group |

| ~ 55.0 | Methylene carbon (-CH₂OH) |

| ~ 10.0 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Broad | O-H stretch of the alcohol |

| ~ 3060 - 3030 | Medium | Aromatic C-H stretch (trityl group) |

| ~ 2920 | Medium | Aliphatic C-H stretch (methyl and methylene groups) |

| ~ 1600, 1490, 1450 | Medium to Strong | Aromatic C=C stretching (trityl and imidazole rings) |

| ~ 1050 | Strong | C-O stretch of the primary alcohol |

| ~ 750, 700 | Strong | C-H out-of-plane bending for monosubstituted benzene (B151609) rings (trityl group) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 354 | [M]⁺ (Molecular Ion) |

| 243 | [C(C₆H₅)₃]⁺ (Trityl cation - often the base peak) |

| 111 | [M - C(C₆H₅)₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Synthesis and Purification

A plausible synthetic route involves the protection of the imidazole nitrogen of (5-methyl-1H-imidazol-4-yl)methanol with trityl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane. Purification would typically be achieved through column chromatography on silica (B1680970) gel.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Obtain the mass spectrum, ensuring to record the molecular ion peak and the major fragmentation peaks.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization.

Methodological & Application

Application Notes and Protocols: (5-Methyl-1-Tritylimidazol-4-yl)Methanol as a Drug Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (5-Methyl-1-Tritylimidazol-4-yl)Methanol as a key intermediate in the synthesis of angiotensin II receptor antagonists. Detailed experimental protocols for its synthesis and subsequent application are provided, along with relevant signaling pathway information.

Introduction

This compound is a crucial building block in the synthesis of several widely used antihypertensive drugs, most notably Losartan and Olmesartan. These drugs are angiotensin II receptor blockers (ARBs), which selectively inhibit the AT₁ receptor, a key component of the renin-angiotensin system (RAS). By blocking the action of angiotensin II, these drugs help to relax blood vessels, lower blood pressure, and reduce the risk of cardiovascular events. The trityl group serves as a protecting group for the imidazole (B134444) nitrogen during the synthesis, and the methyl and methanol (B129727) groups provide essential structural motifs for the final drug molecules.

Application in Drug Synthesis

The primary application of this compound is in the multi-step synthesis of sartans. It serves as the core heterocyclic component to which the biphenyl (B1667301) tetrazole side chain is attached.

Synthesis of Losartan

In the synthesis of Losartan, this compound is first converted to a more reactive intermediate, typically by halogenation of the hydroxyl group to form a chloromethyl derivative. This derivative is then coupled with the biphenyl tetrazole moiety to form the trityl-protected Losartan. The final step involves the deprotection of the trityl group to yield Losartan.

Synthesis of Olmesartan

Similarly, in the synthesis of Olmesartan, derivatives of this compound are utilized. The imidazole core is elaborated with additional functional groups before or after coupling with the appropriate biphenyl tetrazole derivative.

Angiotensin II Receptor Signaling Pathway

Losartan and other sartans act by blocking the Angiotensin II Type 1 (AT₁) receptor. Angiotensin II, a potent vasoconstrictor, normally binds to the AT₁ receptor, initiating a cascade of intracellular signaling events that lead to vasoconstriction, inflammation, and fibrosis. By competitively inhibiting this binding, ARBs prevent these downstream effects.

Caption: Angiotensin II Receptor Signaling Pathway and Site of Action for ARBs.

Experimental Protocols

The following protocols provide a potential synthetic route to this compound and its subsequent use.

Synthesis of this compound

This synthesis is a multi-step process starting from 4-methylimidazole (B133652).

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-Trityl-4-methylimidazole

-

Materials:

-

4-Methylimidazole

-

Trityl chloride

-

Triethylamine (B128534) (TEA)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-methylimidazole (1.0 eq) in anhydrous DMF.

-

Add triethylamine (1.1 eq) to the solution.

-

Add trityl chloride (1.05 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate.

-

Separate the layers and wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Step 2: Synthesis of 5-Methyl-1-tritylimidazole-4-carboxaldehyde

-

Materials:

-

1-Trityl-4-methylimidazole

-

n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Protocol:

-

In a flame-dried flask under an inert atmosphere, dissolve 1-trityl-4-methylimidazole (1.0 eq) in anhydrous THF.

-